1-METHOXYMORPHOLINE METHYLCARBAMATE
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Overview
Description
1-METHOXYMORPHOLINE METHYLCARBAMATE is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol It is known for its unique structure, which includes a morpholine ring substituted with a methoxy group and a methylcarbamate group
Preparation Methods
The synthesis of 1-METHOXYMORPHOLINE METHYLCARBAMATE typically involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-METHOXYMORPHOLINE METHYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHOXYMORPHOLINE METHYLCARBAMATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-METHOXYMORPHOLINE METHYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects .
Comparison with Similar Compounds
1-METHOXYMORPHOLINE METHYLCARBAMATE can be compared with other similar compounds, such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to the presence of the morpholine ring and the methoxy substituent . This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Similar compounds include:
Methyl carbamate: A simpler carbamate compound used in the textile and polymer industries.
Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a research chemical.
Properties
IUPAC Name |
methyl 3-methoxymorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-10-6-5-12-4-3-8(6)7(9)11-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJUTLIKNOOOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCN1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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